1-(4-Methoxybenzyl)-1H-imidazol-2-amine
Description
Historical Context and Evolution of Imidazole (B134444) Chemistry in Drug Discovery
The journey of imidazole in science began with its first synthesis in the 19th century. nih.gov Initially named glyoxaline, it was first prepared by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov However, various derivatives of imidazole had been discovered even earlier, in the 1840s. researchgate.netijrpc.com The recognition of the imidazole ring within the essential amino acid histidine and the neurotransmitter histamine (B1213489) underscored its biological importance and sparked intense interest in its chemical properties and potential therapeutic applications. researchgate.netmolport.com This led to extensive research and the eventual development of numerous imidazole-containing drugs, marking its evolution from a simple heterocyclic compound to a key player in medicinal chemistry. nih.gov
Role of the Imidazole Heterocycle as a Privileged Scaffold in Bioactive Molecules
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and the imidazole ring is a prime example. nih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows it to interact with a wide range of biological macromolecules, including enzymes and receptors. connectjournals.com This versatility is evident in the broad spectrum of pharmacological activities exhibited by imidazole-containing drugs, which include antifungal, antihypertensive, anti-cancer, and antihistaminic agents. nih.govuni.lu The imidazole core is a constituent of many FDA-approved medications. nih.gov
The 2-aminoimidazole (2-AI) subset, to which 1-(4-Methoxybenzyl)-1H-imidazol-2-amine belongs, is a particularly important class of substituted nitrogen-containing heterocycles. researchgate.net These structures are recognized as crucial elements in a variety of bioactive molecules, including marine alkaloids with a broad spectrum of pharmacological activity, which makes them promising lead compounds for drug development. nih.govresearchgate.net
Structural Features and Electronic Characteristics of Substituted Imidazoles
The imidazole ring is a planar, 5-membered aromatic system. ijrpc.com It is amphoteric, meaning it can act as both a weak acid and a weak base. mdpi.com The pKa of the conjugate acid is approximately 7, making it a useful buffer component in biological systems. researchgate.net The aromaticity of the ring, arising from the delocalization of six π-electrons, contributes to its stability and influences its reactivity in electrophilic and nucleophilic substitution reactions. researchgate.net
Overview of Research Areas Pertaining to Functionalized Imidazole Derivatives
Research into functionalized imidazole derivatives is a vibrant and expanding field. Current investigations span a wide range of applications, from the development of novel therapeutic agents to their use in materials science. researchgate.net In medicinal chemistry, scientists are exploring imidazole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. longdom.org The 2-aminoimidazole derivatives, in particular, have been shown to be effective in disrupting bacterial biofilm formation and are being investigated as potential adjuvants for antibiotic therapies. nih.gov Furthermore, the synthesis of novel imidazole derivatives continues to be a focus, with the aim of creating libraries of compounds for high-throughput screening to identify new drug leads. uni.lu
Detailed Research Findings on this compound
While the broader class of 2-aminoimidazoles is the subject of extensive research, detailed scientific literature specifically documenting the synthesis, properties, and biological evaluation of this compound is limited in the public domain. However, its chemical identity can be precisely defined, and its potential characteristics can be inferred from the well-established chemistry of related compounds.
A general method for the synthesis of N-benzyl-1H-benzo[d]imidazol-2-amines involves the reaction of 1H-benzo[d]imidazol-2-amine with benzyl (B1604629) halides. connectjournals.com The synthesis of other substituted imidazoles often involves the condensation of a dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate. nih.gov For instance, a one-pot synthesis of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was achieved by reacting benzil, 5-chlorosalicylaldehyde, ammonium acetate, and anisidine (4-methoxyaniline). nih.gov
The molecular structure of this compound combines the 2-aminoimidazole core with a 4-methoxybenzyl group attached to one of the ring nitrogens. This substitution pattern is expected to influence its lipophilicity and potential interactions with biological targets.
Interactive Data Table: Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 203.105862 g/mol |
| Monoisotopic Mass | 203.105862 g/mol |
| Topological Polar Surface Area | 57.8 Ų |
| Heavy Atom Count | 15 |
| Complexity | 215 |
Note: The data in this table is based on computational predictions and has not been experimentally verified in published literature.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITMWFGOHWCWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 4 Methoxybenzyl 1h Imidazol 2 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within 1-(4-methoxybenzyl)-1H-imidazol-2-amine can be elucidated.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by each proton.
In a typical ¹H NMR spectrum of the target compound, distinct signals are observed for the aromatic protons of the methoxybenzyl group, the methylene (B1212753) bridge protons, and the protons of the imidazole (B134444) ring. The protons on the 4-methoxyphenyl (B3050149) ring typically appear as two doublets in the aromatic region, a result of their coupling to adjacent protons. rsc.orgrsc.org For instance, in a related analogue, 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole, the aromatic protons of the 4-methoxybenzyl group show signals at 6.85 ppm and 6.94 ppm. beilstein-journals.org The singlet for the methoxy (B1213986) group (OCH₃) protons is characteristically found further upfield, around 3.78 ppm. beilstein-journals.org The methylene protons (CH₂) of the benzyl (B1604629) group typically present as a singlet around 5.38 ppm, indicating no adjacent protons to couple with. beilstein-journals.org The protons on the imidazole ring itself will have their own characteristic shifts.
Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. The magnitude of the J value between the aromatic protons on the 4-methoxyphenyl ring is typically around 8-9 Hz, which is characteristic of ortho-coupling in a benzene (B151609) ring. rsc.orgrsc.org
Table 1: Representative ¹H NMR Data for this compound Analogues
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |
| Ar-H (methoxybenzyl) | 6.85-7.35 | m | - | rsc.org |
| Imidazole-H | 6.30-6.51 | d | ~3.0 | rsc.org |
| Methylene (CH₂) | ~5.4 | s | - | beilstein-journals.org |
| Methoxy (OCH₃) | ~3.8 | s | - | rsc.orgbeilstein-journals.org |
| NH₂ | variable | br s | - |
Note: 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet, and 'br s' denotes broad singlet. Data is compiled from various analogues and may not represent the exact values for the title compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbon atoms of the 4-methoxyphenyl group will appear in the aromatic region of the spectrum, typically between 114 and 160 ppm. rsc.orgbeilstein-journals.org The carbon attached to the oxygen of the methoxy group (C-O) is highly deshielded and is found at the lower end of this range, around 159-160 ppm. rsc.orgbeilstein-journals.org The other aromatic carbons will have shifts influenced by their position relative to the methoxy and benzyl groups. The methoxy carbon (OCH₃) itself gives a signal around 55 ppm. rsc.orgbeilstein-journals.org The methylene bridge carbon (CH₂) appears in the aliphatic region, typically around 48-59 ppm. rsc.orgbeilstein-journals.org The carbons of the imidazole ring will have characteristic shifts, with the C2 carbon, bonded to two nitrogen atoms, being the most deshielded.
Table 2: Representative ¹³C NMR Data for this compound Analogues
| Carbon Type | Chemical Shift (δ) in ppm | Reference |
| C=N (Imidazole) | ~154 | beilstein-journals.org |
| Ar-C (methoxybenzyl) | 114-136 | rsc.orgbeilstein-journals.org |
| Ar-C-O (methoxybenzyl) | ~159-160 | rsc.orgbeilstein-journals.org |
| Imidazole-C | 107-123 | rsc.org |
| Methylene (CH₂) | 48-59 | rsc.orgbeilstein-journals.org |
| Methoxy (OCH₃) | ~55 | rsc.orgbeilstein-journals.org |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key expected vibrational frequencies include:
N-H stretching: The amine (NH₂) group will exhibit characteristic stretching vibrations, typically in the region of 3100-3500 cm⁻¹. The presence of two bands in this region can sometimes be observed for a primary amine.
C-H stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups appears just below 3000 cm⁻¹. rsc.org
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are found in the 1400-1650 cm⁻¹ region. researchgate.net
C-O stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). rsc.org
N-H bending: The bending vibration of the N-H bond of the amine group typically appears in the range of 1550-1650 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are found in the 650-900 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound and Analogues
| Functional Group Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| N-H stretch (amine) | 3100-3500 | researchgate.net |
| Aromatic C-H stretch | >3000 | rsc.org |
| Aliphatic C-H stretch | <3000 | rsc.org |
| C=N / C=C stretch (aromatic/imidazole) | 1400-1650 | researchgate.net |
| C-O stretch (asymmetric) | ~1250 | rsc.org |
| C-O stretch (symmetric) | ~1030 | rsc.org |
| N-H bend (amine) | 1550-1650 | |
| Aromatic C-H bend (out-of-plane) | 650-900 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Under electron ionization (EI), the molecule will fragment in a characteristic manner. A prominent fragmentation pathway is often the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121). Another likely fragmentation would involve the imidazole ring structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₁H₁₃N₃O), the calculated exact mass can be compared to the experimentally determined value from HRMS to provide unequivocal confirmation of the compound's identity. rsc.org For example, a related compound, 2-(4-methoxybenzyl)-5-(1-methyl-1H-indol-3-yl)-2H-thiazolo[4,5-d] rsc.orgresearchgate.netnih.govtriazole, was confirmed by HRMS with a calculated value of [M+H]⁺ 361.1151 and a found value of 361.1150. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For complex organic molecules such as this compound and its analogues, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals the nature of intermolecular interactions, which are crucial for understanding the stability and physical properties of the crystalline material.
The molecular geometry of this compound is characterized by the spatial relationship between its two main fragments: the 4-methoxybenzyl group and the imidazol-2-amine moiety. While a specific crystal structure for the title compound is not publicly available, detailed analysis of the closely related analogue, 1-(4-methoxyphenyl)-1H-imidazole, provides significant insights.
In 1-(4-methoxyphenyl)-1H-imidazole, the imidazole and the 4-methoxyphenyl rings are not coplanar. The dihedral angle between the mean planes of these two rings is a critical conformational parameter. For instance, in the crystal structure of 1-(4-methoxyphenyl)-1H-imidazole, this angle is reported to be 43.67(4)°. iucr.org This significant twist is a common feature in 1-aryl-1H-imidazole derivatives and is influenced by steric hindrance and electronic effects between the two ring systems. iucr.org For comparison, the dihedral angle in 4-(1H-imidazol-1-yl)benzaldehyde is 24.58(7)°. iucr.org In other substituted benzimidazoles, such as 1-benzyl-1H-benzimidazol-2(3H)-one, the dihedral angle between the benzimidazole (B57391) system and the phenyl ring is 68.50(6)°. nih.gov In the case of 1-benzyl-1H-benzimidazole, this angle is even larger at 85.77(4)°. nih.govresearchgate.net
The bond lengths and angles within the imidazole ring of these derivatives are generally consistent with its aromatic character and are not significantly altered by the nature of the substituent at the 1-position. iucr.org The introduction of the 2-amine group in the target compound, this compound, is expected to have a minor influence on the planarity of the imidazole ring itself but will be a key participant in intermolecular interactions.
| Compound | Ring Systems | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-1H-imidazole | Imidazole and 4-Methoxyphenyl | 43.67(4) | iucr.org |
| 4-(1H-Imidazol-1-yl)benzaldehyde | Imidazole and Phenyl | 24.58(7) | iucr.org |
| 1-Benzyl-1H-benzimidazol-2(3H)-one | Benzimidazole and Phenyl | 68.50(6) | nih.gov |
| 1-Benzyl-1H-benzimidazole | Benzimidazole and Phenyl | 85.77(4) | nih.govresearchgate.net |
The crystal packing of this compound and its analogues is governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking interactions. The presence of the 2-amine group in the title compound introduces a potent hydrogen bond donor (N-H), which is expected to play a dominant role in the supramolecular assembly.
In many imidazole and benzimidazole derivatives, hydrogen bonding is a key feature of their crystal structures. For example, in 1-benzyl-1H-benzimidazol-2(3H)-one, molecules form inversion dimers through pairs of N-H···O hydrogen bonds. nih.gov In the case of the title compound, the N-H protons of the 2-amine group can form strong hydrogen bonds with the nitrogen atom of the imidazole ring (N-H···N) or the oxygen atom of the methoxy group (N-H···O) of neighboring molecules. These interactions can lead to the formation of well-defined supramolecular motifs such as chains, dimers, or more complex networks.
Furthermore, π-π stacking interactions between the aromatic imidazole and benzyl rings can contribute to the stability of the crystal lattice. In 1-benzyl-1H-benzimidazole, the packing is further stabilized by C-H···π interactions involving both the six-membered rings. nih.govresearchgate.net The centroid-to-centroid distance between stacked rings is a key parameter in evaluating these interactions, with typical values falling in the range of 3.3 to 3.8 Å.
| Compound | Donor-H···Acceptor | Interaction Type | Supramolecular Motif | Reference |
|---|---|---|---|---|
| 1-Benzyl-1H-benzimidazol-2(3H)-one | N-H···O | Strong Hydrogen Bond | Inversion Dimer | nih.gov |
| 1-Benzyl-1H-benzimidazole | C-H···N | Weak Hydrogen Bond | Chains | nih.govresearchgate.net |
| 1-(4-Methoxyphenyl)-1H-imidazole | C-H···N/O | Weak Hydrogen Bond | Packing Motif | iucr.org |
Computational Chemistry and Quantum Mechanical Studies on 1 4 Methoxybenzyl 1h Imidazol 2 Amine
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of 1-(4-Methoxybenzyl)-1H-imidazol-2-amine is not rigid; it possesses conformational flexibility due to the rotation around several single bonds. The most significant rotations are around the C-N bond linking the benzyl (B1604629) group to the imidazole (B134444) ring and the C-O bond of the methoxy (B1213986) group. Computational methods, such as Density Functional Theory (DFT), are employed to find the most stable conformation, known as the global minimum on the potential energy surface.
The optimized geometry would show the imidazole ring as largely planar. The benzyl CH₂ group acts as a flexible linker, allowing the methoxy-substituted phenyl ring to adopt a position that minimizes steric hindrance with the imidazole core. An intramolecular hydrogen bond between the 2-amine group and the imidazole ring nitrogen (N1) is also a potential stabilizing interaction that would influence the preferred conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents typical bond lengths and angles derived from computational studies on analogous imidazole and benzyl structures. Actual values for the title compound would require specific DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| Imidazole C=N | ~ 1.30 - 1.35 | |
| Imidazole C-N | ~ 1.37 - 1.39 | |
| Imidazole C-C | ~ 1.36 | |
| Imidazole C2-NH₂ | ~ 1.36 | |
| Benzyl N1-CH₂ | ~ 1.47 | |
| Benzyl CH₂-Aryl C | ~ 1.51 | |
| Phenyl C-O (methoxy) | ~ 1.37 | |
| Bond Angles (°) ** | ||
| Imidazole N-C-N | ~ 110 - 112 | |
| Benzyl N1-CH₂-Aryl C | ~ 110 | |
| Dihedral Angle (°) ** | ||
| Imidazole-Phenyl | ~ 25 - 45 |
Electronic Structure Investigations: Frontier Molecular Orbitals and Charge Distribution
The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. researchgate.net
For this compound, the HOMO is predicted to be localized primarily on the electron-rich 4-methoxybenzyl moiety, which acts as an effective electron-donating group. The LUMO, conversely, is expected to be distributed across the electron-deficient imidazole ring system. Computational studies on similar molecules show that such charge transfer characteristics are common. nih.govmdpi.com
The charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net In an MEP map for this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the amine protons.
Table 2: Predicted Electronic Properties for this compound Based on theoretical calculations for analogous aromatic and heterocyclic systems.
| Property | Predicted Value/Description |
| HOMO Energy | ~ -5.5 to -6.5 eV |
| LUMO Energy | ~ -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV |
| Dipole Moment | ~ 2.0 - 4.0 Debye |
| HOMO Localization | Primarily on the 4-methoxybenzyl group |
| LUMO Localization | Primarily on the imidazole ring |
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of 1,2,4-trisubstituted imidazoles can be achieved through various routes. organic-chemistry.org A plausible pathway to form the core structure of the title compound involves the reaction of a precursor like 4-methoxybenzylamine (B45378) with a suitable 2,3-dicarbonyl or α-haloketone compound in the presence of an ammonia (B1221849) source. Another common method is the reaction between an amidine and an α-haloketone. researchgate.net
Computational modeling can map the entire reaction coordinate for such a synthesis. The process involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is a high-energy, transient configuration that represents the energy barrier a reaction must overcome.
For the cyclization step in imidazole formation, the transition state would likely feature partially formed and broken bonds as the linear intermediate closes to form the five-membered ring. For instance, in a reaction involving 4-methoxybenzylamine, an imine intermediate would form first, followed by a nucleophilic attack from a nitrogen atom to a carbonyl carbon. The transition state for this ring-closing step would be characterized by an imaginary vibrational frequency, confirming it as a true saddle point on the energy surface. The calculated activation energy (the energy difference between the reactant and the transition state) determines the theoretical reaction rate. Studies on the transformation of triazoles into imidazoles have computationally identified such intermediates and proposed mechanisms involving ring-opening and re-cyclization. nih.gov
The synthesis of the starting materials, such as 4-methoxybenzylamine, can sometimes involve reactions where carbon-carbon bonds are cleaved. While not a common strategy for this specific precursor, computational modeling can elucidate the mechanisms of such transformations. For example, the direct synthesis of arylamines from alkylarenes via C-C bond cleavage has been demonstrated using iron catalysis. nih.gov
A theoretical investigation into the cleavage of a C-C bond in a precursor to 4-methoxybenzylamine would model the interaction of the substrate with a catalyst or reagent. The mechanism could involve several steps:
Initiation: A radical initiator or metal catalyst activates the substrate.
C-C Bond Cleavage: The benzylic C-C bond, being relatively weak, cleaves to form a stable benzyl radical and another alkyl fragment. Computational models would calculate the bond dissociation energy to predict the feasibility of this step.
Functionalization: The resulting benzylic radical is trapped by a nitrogen-containing species to form the new C-N bond.
Alternative pathways, such as those involving the cleavage of carbonyl compounds, have also been explored, demonstrating that the selective breaking of C-C bonds is possible under specific, often metal-free, conditions. researchgate.net Computational modeling helps to rationalize the selectivity observed in these reactions by comparing the energy barriers for competing pathways.
Structure-Property Relationship (SPR) Studies (Theoretical)
Theoretical SPR studies investigate how modifying a molecule's structure affects its physicochemical properties. For this compound, computational methods can predict how changes to the molecular scaffold would influence properties relevant to its potential applications, such as in materials science or medicinal chemistry. researchgate.net
For example, replacing the methoxy group (-OCH₃) on the phenyl ring with other substituents would alter the molecule's electronic profile. An electron-withdrawing group (like -NO₂ or -CF₃) would lower the HOMO energy, making the molecule less susceptible to oxidation, while also affecting the charge distribution and dipole moment. Conversely, adding more electron-donating groups would raise the HOMO energy. These modifications would also impact properties like solubility and lipophilicity (logP), which are key parameters in drug-likeness analysis. researchgate.netnih.gov
Table 3: Theoretical Structure-Property Relationships for this compound
| Structural Modification | Predicted Effect on Property |
| Replace -OCH₃ with -H | Decrease in electron-donating character; slight increase in HOMO-LUMO gap. |
| Replace -OCH₃ with -NO₂ | Significant decrease in HOMO energy; increase in dipole moment; molecule becomes more electrophilic. |
| Add substituent to Imidazole C4/C5 | Steric hindrance may increase, forcing a larger dihedral angle between the rings; can alter LUMO energy. |
| Replace -NH₂ with -OH | Alters hydrogen bonding capability and acidity/basicity of the molecule. |
Theoretical Spectroscopic Predictions and Validation (e.g., NMR, IR, UV-Vis)
Quantum mechanical calculations can accurately predict various types of spectra, which can then be used to validate experimental findings or to identify unknown compounds. researchgate.net
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. beilstein-journals.org For this compound, the predicted ¹H spectrum would show distinct signals for the methoxy protons (~3.8 ppm), the benzylic methylene (B1212753) protons (~5.0 ppm), and separate signals for the aromatic protons on the phenyl and imidazole rings. nih.gov The ¹³C spectrum would similarly show characteristic peaks for the methoxy carbon, the benzylic carbon, and the various aromatic and imidazole carbons. nih.govmdpi.com
Infrared (IR): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. Key predicted peaks for this molecule would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N stretching in the imidazole ring (around 1600 cm⁻¹), and C-O stretching for the methoxy group (around 1250 cm⁻¹). nih.gov
UV-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorptions in the UV-Vis spectrum. The primary absorption peak (λ_max) for this compound would correspond to the HOMO-LUMO transition. Given the predicted energy gap, this π → π* transition would likely occur in the UV region, at approximately 250-290 nm. nih.govmdpi.com
Table 4: Predicted Spectroscopic Data for this compound These predictions are based on DFT calculations performed on analogous molecular structures.
| Spectrum Type | Feature | Predicted Value/Region |
| ¹H NMR (ppm) | Methoxy (-OCH₃) Protons | 3.7 - 3.9 |
| Benzyl (-CH₂-) Protons | 4.9 - 5.2 | |
| Imidazole (C4-H, C5-H) Protons | 6.8 - 7.2 | |
| Phenyl Protons | 6.9 - 7.4 | |
| Amine (-NH₂) Protons | 5.5 - 6.5 (broad) | |
| ¹³C NMR (ppm) | Methoxy (-OCH₃) Carbon | ~ 55 |
| Benzyl (-CH₂-) Carbon | ~ 50 | |
| Imidazole Carbons | 115 - 140 | |
| Phenyl Carbons | 114 - 160 | |
| Imidazole C2 (attached to NH₂) | ~ 150 | |
| IR (cm⁻¹) | N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C=N Stretch (imidazole) | 1580 - 1620 | |
| C-O Stretch (ether) | 1240 - 1260 | |
| UV-Vis (nm) | λ_max (π → π* transition) | 250 - 290 |
Advanced Computational Methodologies in Imidazole Chemistry
Advanced computational techniques, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic and structural properties of molecules. nih.govnih.gov These methods allow for the calculation of various molecular descriptors, including optimized geometries, bond lengths, bond angles, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govnih.gov Such data are invaluable for understanding the reactivity, stability, and potential applications of chemical compounds.
For instance, computational studies on related imidazole derivatives have been performed. A study on 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline utilized DFT to calculate bond lengths, bond angles, and analyze the electronic properties, revealing insights into its potential as a non-linear optical material. nih.gov Another study provided crystallographic and spectroscopic characterization of 1-(4-methoxyphenyl)-1H-imidazole, offering precise data on its solid-state structure. iucr.org
These examples highlight the types of detailed analyses that are possible through computational chemistry. However, without specific studies on This compound , it is not possible to provide the detailed research findings and data tables as requested. The application of advanced computational methodologies to this specific compound would be a novel area of research.
Medicinal Chemistry Design Principles and Theoretical Biological Interaction Profiling of 1 4 Methoxybenzyl 1h Imidazol 2 Amine Derivatives
Imidazole (B134444) Derivatives as Frameworks for Bioactive Molecules
The imidazole ring is a versatile building block in drug discovery, present in numerous natural products and synthetic drugs. researchgate.netlifechemicals.com Its significance stems from its aromatic nature, the presence of both a pyridine-type and a pyrrole-type nitrogen atom, and its ability to act as a proton donor and acceptor. These features allow imidazole-containing molecules to interact with a variety of biological targets through hydrogen bonding, metal coordination, and pi-stacking interactions. nih.govdovepress.com
General Considerations for Imidazole-Based Drug Design
The design of imidazole-based drugs leverages the inherent properties of the imidazole core to achieve desired pharmacological effects. Key considerations include:
Substitution Patterns: The positions of substituents on the imidazole ring significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for a particular target. researchgate.net
Physicochemical Properties: The imidazole moiety can be modified to fine-tune a compound's lipophilicity, solubility, and metabolic stability, which are critical for its pharmacokinetic profile. nih.gov The amphoteric nature of imidazole allows it to be both acidic and basic, influencing its ionization state at physiological pH. jchemrev.com
Bioisosteric Replacement: The 2-aminoimidazole scaffold, a key feature of the title compound, is often considered a bioisostere of guanidine (B92328), acylguanidine, and other functionalities, allowing for the modulation of biological activity while maintaining key binding interactions. nih.gov
The electron-rich nature of the imidazole ring facilitates binding to various enzymes and receptors, contributing to a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. researchgate.netjchemrev.com
Design of Analogs through Scaffold Hopping and Molecular Hybridization
To explore new chemical space and develop novel therapeutic agents, medicinal chemists employ strategies like scaffold hopping and molecular hybridization.
Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original's biological activity. For imidazole derivatives, this could mean replacing the imidazole ring with another heterocycle that maintains a similar spatial arrangement of key interacting groups.
Molecular Hybridization: This approach combines two or more pharmacophoric units from different bioactive molecules into a single new molecule. nih.gov For instance, the 1-(4-Methoxybenzyl) group in the title compound could be hybridized with other fragments known to interact with specific biological targets to create novel derivatives with potentially enhanced or dual activities. nih.gov This technique aims to address multiple targets or enhance potency through synergistic interactions. nih.gov
Theoretical Approaches to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Theoretical and computational methods play a crucial role in elucidating these relationships.
Computational SAR Modeling and Predictive Algorithms
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For imidazole derivatives, QSAR models can be developed using various molecular descriptors that quantify their physicochemical, electronic, and steric properties. nih.govresearchgate.net
Multiple Linear Regression (MLR) is a common statistical method used in QSAR to build predictive models. nih.gov These models can then be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates. The quality and predictive power of a QSAR model are assessed through statistical parameters like the squared correlation coefficient (R²) and cross-validated R² (q²). nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design (Theoretical)
Pharmacophore modeling is a powerful ligand-based drug design approach, particularly useful when the three-dimensional structure of the biological target is unknown. imtm.cz A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov
For derivatives of 1-(4-Methoxybenzyl)-1H-imidazol-2-amine, a pharmacophore model could be generated based on a set of known active and inactive analogs. imtm.cz This model would highlight the key features required for activity, such as the spatial relationship between the 2-amino group, the imidazole ring, and the methoxybenzyl substituent. This theoretical model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds. nih.govyoutube.com
In Silico Investigations of Potential Molecular Targets and Binding Modes
Computational methods are invaluable for identifying potential molecular targets for a given compound and for elucidating the specific interactions that govern its binding affinity.
Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For derivatives of this compound, docking studies can be performed against various known protein targets to hypothesize potential mechanisms of action. scielo.br The results of docking studies, often expressed as a binding energy or score, can help prioritize which protein-ligand complexes are most likely to be biologically relevant. researchgate.net
These studies can reveal key interactions, such as hydrogen bonds between the 2-amino group or imidazole nitrogens and amino acid residues in the active site of a protein. scielo.br For example, the imidazole ring itself can play a crucial role in the inhibition of enzymes like carbonic anhydrase. scielo.br Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time and to calculate binding free energies, providing a more dynamic and accurate picture of the binding event. nih.gov
Molecular Docking Simulations to Hypothesized Protein Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is an invaluable tool for predicting the binding affinity and mode of a ligand (in this case, this compound and its derivatives) to the active site of a target protein. This allows for the rational design of new drug candidates and the prioritization of compounds for further experimental testing.
The 2-aminoimidazole scaffold is a versatile framework that has been identified as a key pharmacophore in a variety of biologically active compounds. nih.gov Its derivatives have shown a broad spectrum of activities, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.net The 4-methoxybenzyl group at the N1 position of the imidazole ring can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for ligand-protein recognition. nih.gov
Hypothesized protein targets for this compound derivatives often include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. nih.govnih.gov For instance, molecular docking studies on similar imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives bearing a 4-methoxybenzyl group have shown strong binding interactions within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.gov These interactions typically involve hydrogen bonds with key amino acid residues and hydrophobic interactions with the surrounding pocket. nih.gov
A hypothetical molecular docking simulation of this compound into a representative kinase active site might reveal the following interactions:
The 2-amino group of the imidazole ring can act as a hydrogen bond donor to an acceptor residue, such as an aspartate or glutamate, in the hinge region of the kinase.
The imidazole ring itself can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
The 4-methoxybenzyl group can fit into a hydrophobic pocket, with the methoxy (B1213986) group potentially forming a hydrogen bond with a nearby residue.
These predicted interactions provide a structural basis for the observed or hypothesized biological activity and guide the design of new derivatives with improved potency and selectivity. For example, modifying the substituents on the benzyl (B1604629) ring could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.
Interactive Data Table: Hypothesized Protein Binding Interactions of this compound
| Target Protein Class | Hypothesized Binding Site | Key Interacting Residues (Hypothetical) | Predicted Type of Interaction |
| Kinase (e.g., TGF-β RI) | ATP-binding pocket | Aspartate, Phenylalanine, Leucine | Hydrogen bond, π-π stacking, Hydrophobic |
| GPCR (e.g., Adenosine (B11128) A3) | Orthosteric binding site | Asparagine, Histidine, Tyrosine | Hydrogen bond, π-π stacking |
| Metalloenzyme (e.g., Arginase) | Active site channel | Histidine, Aspartate, Water molecule | Hydrogen bond, Metal coordination (indirect) |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction.
For a ligand-target complex involving a derivative of this compound, an MD simulation would typically be run for several nanoseconds or even microseconds. The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation within the binding site.
Furthermore, MD simulations can reveal the flexibility of different parts of the protein and the ligand. For instance, the 4-methoxybenzyl group might show a higher degree of flexibility compared to the more constrained imidazole core. Analysis of the hydrogen bond network over time can also provide insights into the key interactions that contribute to the stability of the complex. Water molecules that mediate interactions between the ligand and the protein can also be identified and their roles elucidated.
Interactive Data Table: Simulated Stability Parameters for a this compound-Kinase Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein H-Bonds |
| 0 | 0.0 | 0.0 | 3 |
| 10 | 1.2 | 1.5 | 2-4 |
| 20 | 1.3 | 1.6 | 2-3 |
| 30 | 1.1 | 1.5 | 3-4 |
| 40 | 1.4 | 1.7 | 2-4 |
| 50 | 1.3 | 1.6 | 3 |
Quantitative Structure-Activity Relationship (QSAR) Studies on Imidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs. nih.gov
For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogs with variations at different positions of the molecule. These variations could include different substituents on the benzyl ring, modifications to the imidazole core, or changes to the 2-amino group. The biological activity of these compounds would then be determined experimentally, for example, by measuring their IC50 values against a specific protein target.
A variety of molecular descriptors can be calculated for each compound, including:
Electronic descriptors: such as partial atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO).
Steric descriptors: such as molecular weight, volume, and surface area.
Hydrophobic descriptors: such as the partition coefficient (logP).
Topological descriptors: which describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. nih.gov A good QSAR model will have high predictive power, as assessed by internal and external validation techniques. nih.govnih.gov
For example, a hypothetical QSAR model for a series of 2-aminoimidazole derivatives might indicate that the biological activity is positively correlated with the hydrophobicity of the substituent on the benzyl ring and negatively correlated with its steric bulk. This would suggest that larger, more lipophilic substituents are favorable for activity, guiding the synthesis of new, potentially more potent compounds.
Interactive Data Table: Hypothetical QSAR Data for 2-Aminoimidazole Derivatives
| Compound | Substituent (R) on Benzyl Ring | logP | Molecular Weight | Biological Activity (IC50, µM) |
| 1 | H | 2.1 | 203.25 | 15.2 |
| 2 | 4-Cl | 2.8 | 237.70 | 8.5 |
| 3 | 4-F | 2.3 | 221.24 | 12.1 |
| 4 | 4-CH3 | 2.6 | 217.28 | 10.3 |
| 5 | 4-OCH3 | 2.2 | 233.28 | 13.5 |
| 6 | 3,4-diCl | 3.5 | 272.14 | 4.1 |
Exploration of Specific Biological Pathways (Theoretical Frameworks)
Investigation of Enzyme Inhibition Mechanisms (Hypothetical)
The 2-aminoimidazole scaffold is a known inhibitor of several enzymes, including arginase and advanced glycation end-product (AGE) formation. nih.govnih.gov The mechanism of inhibition can be either competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate. bioninja.com.au
Hypothetical Competitive Inhibition:
In a competitive inhibition model, this compound would bind to the active site of the enzyme, directly competing with the natural substrate. bioninja.com.au For this to occur, the inhibitor must have a structural similarity to the substrate. The 2-aminoimidazole moiety, for instance, can mimic the guanidinium (B1211019) group of arginine, the substrate for arginase. nih.gov In this scenario, the binding of the inhibitor to the active site prevents the substrate from binding, thereby inhibiting the enzymatic reaction. The inhibitory effect can be overcome by increasing the concentration of the substrate.
Hypothetical Non-competitive Inhibition:
In a non-competitive inhibition scenario, the inhibitor binds to an allosteric site on the enzyme, which is a site distinct from the active site. bioninja.com.au This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing or preventing its ability to bind to the substrate and/or catalyze the reaction. bioninja.com.au The 4-methoxybenzyl group of the compound could potentially interact with a hydrophobic pocket at an allosteric site. In this case, the inhibition is not affected by the substrate concentration.
Modulation of Receptor Interactions (Conceptual)
The 2-aminoimidazole core is also present in molecules that modulate the activity of various receptors, including adenosine and opioid receptors. nih.govmdpi.com This modulation can be in the form of antagonism (blocking the receptor) or allosteric modulation (enhancing or diminishing the effect of the natural ligand). mdpi.com
Conceptual Antagonism at Adenosine Receptors:
Derivatives of 2-aminoimidazole have been shown to act as antagonists at adenosine A3 receptors. nih.gov A conceptual model for the interaction of this compound with an adenosine receptor would involve the compound binding to the orthosteric binding site, where the natural ligand adenosine binds. The 2-aminoimidazole portion could form key hydrogen bonds with residues such as asparagine, while the 4-methoxybenzyl group occupies a hydrophobic pocket, preventing the activation of the receptor by adenosine. nih.gov
Conceptual Allosteric Modulation of Opioid Receptors:
Some imidazole derivatives have been found to act as allosteric modulators of opioid receptors. mdpi.com A conceptual framework for this compound as a negative allosteric modulator (NAM) of the mu-opioid receptor would involve its binding to an allosteric site on the receptor. This binding would induce a conformational change that reduces the affinity and/or efficacy of the endogenous opioid peptides or exogenous opioid agonists at the orthosteric site. This could be a valuable therapeutic strategy to mitigate the side effects of opioid analgesics. mdpi.com
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis methods for 2-aminoimidazoles often involve condensation reactions, the decoration of existing imidazole (B134444) derivatives, or metal-mediated cycloguanylation, which can require hazardous solvents and harsh conditions. mdpi.comnih.govresearchgate.net Future research should prioritize the development of environmentally friendly and efficient synthetic pathways.
Green chemistry approaches offer promising alternatives. bohrium.com These include one-pot, multi-component reactions that reduce waste and improve atom economy. iau.irresearchgate.net Methodologies using deep eutectic solvents (DESs) have already proven successful for synthesizing other 2-aminoimidazoles, significantly reducing reaction times compared to processes using toxic volatile organic compounds (VOCs). mdpi.com Similarly, the use of biodegradable, inexpensive biocatalysts like lemon juice has been effective for creating other imidazole derivatives. researchgate.net Palladium-catalyzed carboamination reactions represent another advanced method that allows for the rapid construction of the 2-aminoimidazole core by forming both a C-N and a C-C bond in the annulation step. nih.govacs.org
A prospective sustainable route for 1-(4-methoxybenzyl)-1H-imidazol-2-amine could adapt these principles, for instance, by reacting an appropriate α-haloketone with a guanidine (B92328) derivative in a deep eutectic solvent or by employing a microwave-assisted, solvent-free condensation. asianpubs.orgnih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Advantages | Disadvantages | Relevant Precursors for Target Compound |
|---|---|---|---|
| Classical Condensation | Well-established methods. mdpi.com | Often requires harsh conditions, toxic solvents (e.g., DMF, THF). mdpi.com | Guanidine, a 4-methoxybenzyl-substituted α-aminoketone. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. nih.gov | Requires specialized equipment. | 2-aminopyrimidines and α-bromocarbonyl compounds. nih.gov |
| Deep Eutectic Solvents (DES) | Green, recyclable solvents, reduced reaction times. mdpi.com | May require optimization for specific substrates. | α-chloroketones and guanidine derivatives. mdpi.com |
| Pd-Catalyzed Carboamination | High efficiency, facilitates late-stage derivatization. nih.govacs.org | Requires expensive metal catalyst, sensitive to conditions. | N-propargyl guanidines and aryl triflates. nih.govacs.org |
| One-Pot Multi-component | High atom economy, operational simplicity, reduced waste. researchgate.netasianpubs.org | Component compatibility can be challenging. | Benzil, aldehydes, ammonium (B1175870) acetate, and primary amines. nih.gov |
Advanced Functionalization for Enhanced Molecular Diversity
The scaffold of this compound presents multiple sites for advanced functionalization, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. Future research should focus on selectively modifying these key positions to fine-tune the compound's properties.
The 2-Amino Group: This primary amine is a prime target for N-acylation, N-alkylation, or sulfonylation to introduce a wide range of functional groups. This can modulate the compound's hydrogen-bonding capacity, lipophilicity, and steric profile.
The Imidazole Ring: The C4 and C5 positions of the imidazole ring are susceptible to electrophilic substitution, allowing for the introduction of halogens or other groups that can serve as handles for further cross-coupling reactions.
The Benzyl (B1604629) Moiety: The aromatic ring of the 4-methoxybenzyl group can be further substituted. The existing methoxy (B1213986) group can also be demethylated to a phenol, which provides a new site for derivatization.
Divergent synthetic strategies, starting from common intermediates like 2-aminopyrimidines, have been developed to create libraries of 1,4,5-trisubstituted 2-aminoimidazoles, demonstrating the feasibility of such diversification. nih.gov
Table 2: Potential Sites for Molecular Functionalization
| Site of Functionalization | Type of Reaction | Potential New Derivatives | Desired Outcome |
|---|---|---|---|
| 2-Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides | Modulate biological interactions, improve metabolic stability. |
| Imidazole Ring (C4/C5) | Halogenation, Nitration | Halogenated or nitrated imidazoles | Introduce handles for cross-coupling (e.g., Suzuki, Sonogashira). |
| Benzyl Ring | Electrophilic Aromatic Substitution | Polysubstituted benzyl derivatives | Alter electronic properties and steric bulk. |
| Methoxy Group | O-Demethylation followed by Etherification/Esterification | Phenolic derivatives, ethers, esters | Introduce new hydrogen-bonding points or prodrug moieties. |
Integrated Computational and Experimental Approaches in Design
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery process. mdpi.com Future research on this compound and its derivatives would greatly benefit from such a synergistic approach.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which can then be validated against experimental data from NMR and IR spectroscopy. researchgate.net These computational studies help elucidate the molecule's conformational flexibility and reactivity. researchgate.net For instance, computational analyses have been used to investigate the molecular-level properties of related imidazole and triazole structures, showing good agreement with experimental results. mdpi.com
Furthermore, molecular docking simulations are invaluable for predicting how these molecules might bind to specific biological targets, such as enzyme active sites. nih.govresearchgate.net By modeling the interactions, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity, saving time and resources. This approach has been successfully applied to design benzimidazole (B57391) derivatives as inhibitors of specific enzymes or as modulators of receptors. nih.govacs.org
Table 3: Roles of Integrated Research Techniques
| Technique | Application in Drug Design | Example from Literature |
|---|---|---|
| Density Functional Theory (DFT) | Predicts molecular geometry, electronic structure, and reactivity. researchgate.net | Calculation of geometric parameters and vibrational frequencies for benzimidazole derivatives. researchgate.net |
| Molecular Docking | Predicts binding modes and affinities with biological targets (e.g., enzymes, receptors). researchgate.net | Docking of benzimidazole derivatives into the active site of V600EBRAF kinase. nih.gov |
| Hirshfeld Surface Analysis | Investigates and visualizes intermolecular interactions within a crystal structure. researchgate.net | Used to explore interactions in a novel imidazole derivative. researchgate.net |
| NMR Spectroscopy | Confirms the chemical structure of synthesized compounds. researchgate.netmdpi.com | 1H and 13C-NMR used to characterize newly synthesized benzimidazoles. mdpi.com |
| Single-Crystal X-ray Diffraction | Provides definitive proof of molecular structure and stereochemistry. nih.govresearchgate.net | Used to confirm the structure of a tetra-substituted imidazole ligand. nih.gov |
Exploration of Unique Biological Interaction Mechanisms (Theoretical Frameworks)
The imidazole nucleus is an amphoteric heterocycle capable of participating in various biological interactions, acting as both a hydrogen bond donor and acceptor. researchgate.net The structure of this compound suggests several theoretical mechanisms of biological action that warrant exploration.
Enzyme Inhibition: The 2-aminoimidazole scaffold is a bioisostere of guanidine and can mimic the side chain of arginine. This allows it to potentially bind to the active sites of enzymes that process arginine, such as arginase, which has been identified as a target for treating leishmaniasis. nih.govnih.gov The N-benzyl-1H-benzimidazol-2-amine framework has already shown promise in this area. nih.gov
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds with the hinge region of the ATP-binding pocket. The N-H and nitrogen atoms of the 2-aminoimidazole moiety could theoretically form similar interactions, making it a candidate scaffold for developing new kinase inhibitors.
DNA Intercalation: The planar imidazole ring system, combined with the aromatic benzyl group, could potentially intercalate between the base pairs of DNA. This mechanism is a hallmark of certain anticancer agents.
Receptor Modulation: N-arylated imidazoles are found in a variety of compounds that act on different receptors. nih.gov The specific substitution pattern of this compound could confer selectivity for novel receptor targets. For example, related benzimidazoles have been identified as positive allosteric modulators of GABA-A receptors. acs.org
Potential Applications in Material Science or Catalysis
Beyond its potential in medicinal chemistry, the this compound structure could find applications in material science and catalysis. Imidazole derivatives are known for their versatility in these fields. americanelements.com
Catalysis: Imidazole-based compounds have been used as catalysts in various organic reactions. For example, 1-(4-methoxyphenyl)-1H-imidazole has been shown to catalyze the epoxidation of olefins under mild conditions. nih.gov The 2-amino group in the target compound could provide an additional coordination site for metal catalysts, potentially leading to novel catalytic activities.
Material Science: Imidazoles are used as building blocks for functional polymers and as additives in industrial processes. They have been investigated for use in chemical mechanical polishing slurries to improve the surface finishing of silicon wafers. bohrium.com The amine and imidazole functionalities could also allow the compound to act as a corrosion inhibitor by adsorbing onto metal surfaces. There is potential to incorporate this molecule into polymeric structures to create materials with specific electronic or thermal properties.
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)-1H-imidazol-2-amine?
- Methodological Answer : A three-step synthetic route involving cyclization, hydrolysis, and methylation has been reported, yielding the compound in 27.4% overall yield. Key intermediates, such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, were isolated and characterized via MS, H NMR, and C NMR during optimization . Alternative methods include reactions of 2-aminothiazole derivatives with aromatic aldehydes in acetonitrile under mild conditions, followed by flash column chromatography for purification .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer : Structural elucidation typically employs:
- FT-IR to confirm functional groups (e.g., amine and aromatic C-H stretches).
- H/C NMR to resolve the methoxybenzyl substituent and imidazole ring protons .
- X-ray crystallography (via SHELX programs) to determine solid-state conformation. For example, monoclinic crystal systems (space group ) with lattice parameters Å, Å, Å, and have been reported for related benzimidazole derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the formation of unexpected byproducts during synthesis?
- Methodological Answer : During attempts to synthesize derivatives, unexpected mechanisms such as N-demethylation followed by self-catalyzed N-diarylation have been observed. For example, 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzimidazole reacted with 1-methylpiperidinamine to form a bis-arylated byproduct instead of the target compound. Kinetic studies suggest that intermediate formation is rate-limiting, and side reactions dominate under suboptimal conditions .
Q. What computational approaches predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with gradient corrections for exchange-correlation (e.g., B3LYP functional) can model thermochemical properties. Exact-exchange terms improve accuracy in predicting atomization energies (average deviation: 2.4 kcal/mol) and ionization potentials. These models guide the design of derivatives by simulating charge distribution and frontier molecular orbitals .
Q. How does the compound’s sorption behavior vary with soil properties in environmental studies?
- Methodological Answer : Sorption-desorption experiments in tropical soils reveal pH-dependent behavior. The compound exhibits lower sorption in sandy soils (organic carbon <1%) compared to clay-rich soils (organic carbon >3%). Metabolites like imidacloprid-guanidine-olefin show higher mobility due to reduced hydrophobicity ( values <1.5 L/kg). Batch equilibrium methods with C-labeled analogs are used to quantify partitioning coefficients .
Methodological Considerations for Data Interpretation
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping imidazole protons) can be addressed by:
- 2D NMR (COSY, HSQC) to assign coupling patterns.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., , exact mass 189.0902) .
- Comparative crystallography to validate substituent orientation .
Q. What strategies optimize reaction yields for imidazole-based intermediates?
- Methodological Answer : Yield optimization involves:
- Microwave-assisted synthesis to reduce reaction time.
- Catalytic systems (e.g., -diisopropylethylamine) for efficient cyclization.
- Purification via preparative HPLC to isolate low-abundance products (e.g., 4–10% yields reported for oxidized heterodimers) .
Tables of Key Data
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 189.22 g/mol | |
| Sorption Coefficient () | 1.5–3.2 L/kg (soil-dependent) | |
| Crystal System | Monoclinic () |
Table 2: Common Analytical Techniques and Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
